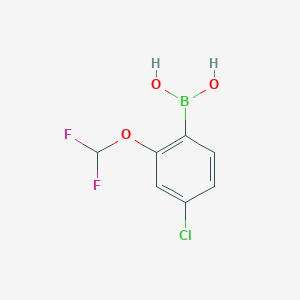amine CAS No. 1369042-49-8](/img/structure/B15297661.png)
[(5-bromo-1H-indol-3-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-1H-indol-3-yl)methylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring and a methylamine group attached to the 3-position via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the reaction of the brominated indole with formaldehyde and methylamine to introduce the methylamine group .
Industrial Production Methods
Industrial production of indole derivatives, including (5-bromo-1H-indol-3-yl)methylamine, often involves large-scale Fischer indole synthesis followed by bromination and amination steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-1H-indol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the indole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-brominated indole or reduced indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(5-bromo-1H-indol-3-yl)methylamine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives and natural product analogs .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting various diseases such as cancer and infectious diseases .
Industry
In the industrial sector, (5-bromo-1H-indol-3-yl)methylamine is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (5-bromo-1H-indol-3-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors, influencing pathways involved in cell signaling and gene expression . The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoindole: Lacks the methylamine group but shares the brominated indole core.
3-methylindole: Similar structure but without the bromine atom.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
(5-bromo-1H-indol-3-yl)methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
1369042-49-8 |
|---|---|
Molekularformel |
C10H11BrN2 |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
1-(5-bromo-1H-indol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 |
InChI-Schlüssel |
AWFFYVDXYDLPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


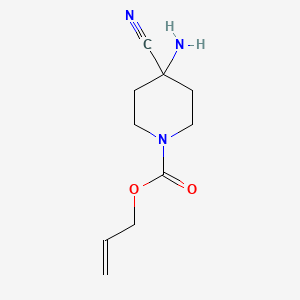



![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
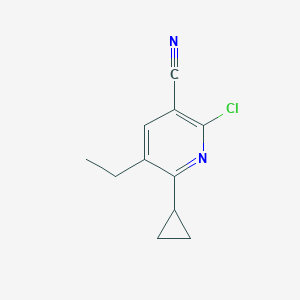
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
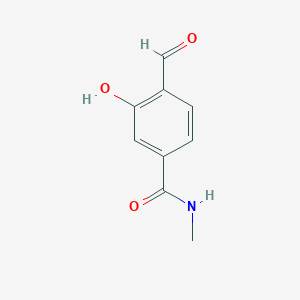

![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
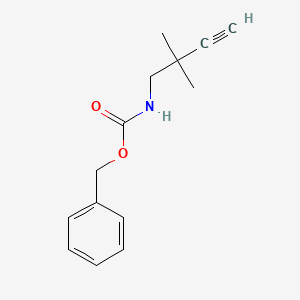
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
